molecular formula C3H6ClFO B14696002 2-Chloro-3-fluoropropan-1-ol CAS No. 26438-87-9

2-Chloro-3-fluoropropan-1-ol

Cat. No.: B14696002
CAS No.: 26438-87-9
M. Wt: 112.53 g/mol
InChI Key: LTCGVFYSBYYWLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-3-fluoropropan-1-ol is an organic compound with the molecular formula C₃H₆ClFO It is a halogenated alcohol, characterized by the presence of both chlorine and fluorine atoms attached to a three-carbon chain

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Chloro-3-fluoropropan-1-ol can be synthesized through several methods. One common approach involves the reaction of allyl alcohol with chlorine and fluorine sources under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the selective addition of chlorine and fluorine atoms to the propanol backbone .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of advanced purification techniques, such as distillation and crystallization, ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-3-fluoropropan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 2-chloro-3-fluoropropan-1-ol involves its interaction with various molecular targets. The presence of halogen atoms can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. The pathways involved may include halogen bonding, hydrogen bonding, and hydrophobic interactions, which contribute to its biological and chemical effects .

Comparison with Similar Compounds

Uniqueness: 2-Chloro-3-fluoropropan-1-ol is unique due to the simultaneous presence of both chlorine and fluorine atoms, which imparts distinct chemical properties and reactivity compared to its analogs. This dual halogenation can enhance its utility in various synthetic and research applications .

Properties

CAS No.

26438-87-9

Molecular Formula

C3H6ClFO

Molecular Weight

112.53 g/mol

IUPAC Name

2-chloro-3-fluoropropan-1-ol

InChI

InChI=1S/C3H6ClFO/c4-3(1-5)2-6/h3,6H,1-2H2

InChI Key

LTCGVFYSBYYWLO-UHFFFAOYSA-N

Canonical SMILES

C(C(CF)Cl)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.